Ethanone, 1-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-3-(propoxymethyl)phenyl)-, tartrate

Description

Introduction to Ethanone, 1-(4-(2-Hydroxy-3-((1-Methylethyl)Amino)Propoxy)-3-(Propoxymethyl)Phenyl)-, Tartrate

Chemical Identity and Nomenclature

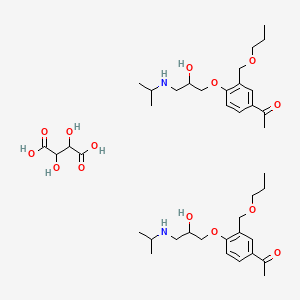

The compound is a tartrate salt of a substituted ethanone derivative, characterized by a multifaceted molecular architecture. Its IUPAC name systematically describes the substituents: a phenyl ring substituted at the 4-position with a 2-hydroxy-3-((1-methylethyl)amino)propoxy group and at the 3-position with a propoxymethyl group, linked to an ethanone moiety. The tartrate counterion (derived from tartaric acid) forms an ionic bond with the protonated amine group, enhancing solubility and stability.

Table 1: Key Chemical Properties

The stereochemistry of the compound is critical, as the (R,R)-configuration of the tartrate ion often enhances chiral recognition in biological systems. The presence of multiple ether and hydroxyl groups contributes to its polarity, while the aromatic ring and isopropylamine moiety facilitate receptor binding.

Historical Development and Pharmacological Significance

The development of this compound is rooted in the evolution of β₂-adrenergic receptor agonists , a class of drugs pioneered in the mid-20th century for treating obstructive pulmonary diseases. Early analogs, such as fenoterol (a structurally related β₂ agonist), demonstrated the therapeutic potential of aryl ethanolamine derivatives. The introduction of the tartrate counterion followed advancements in salt formulation techniques during the 1980s, driven by the need to improve drug stability and reduce hygroscopicity.

Table 2: Historical Milestones in β₂-Agonist Development

Pharmacologically, the compound’s β₂-adrenergic agonism relaxes bronchial smooth muscle by activating adenylate cyclase, increasing cyclic AMP levels, and inhibiting myosin light-chain kinase activity. Unlike earlier racemic mixtures, the tartrate formulation minimizes non-target receptor interactions (e.g., β₁ cardiac effects), enhancing therapeutic specificity.

Role of Tartrate Counterion in Pharmaceutical Formulations

The tartrate counterion plays a pivotal role in optimizing the compound’s physicochemical and pharmacokinetic properties :

- Solubility Enhancement : Tartaric acid’s dicarboxylic structure facilitates salt formation with the protonated amine, improving aqueous solubility for inhalation or oral delivery.

- Stability : The tartrate ion stabilizes the compound against oxidation and thermal degradation, critical for long-term storage.

- Chiral Resolution : Tartrate’s stereospecific binding aids in isolating the pharmacologically active enantiomer, reducing off-target effects.

The acid-base interaction between the drug’s amine group and tartaric acid ($$ \text{C}4\text{H}6\text{O}6 $$) follows the equation:

$$ \text{Drug-NH}2 + \text{H}2\text{Tartrate} \rightarrow \text{Drug-NH}3^+ \cdot \text{HTartrate}^- $$

This salt formation lowers the compound’s hygroscopicity compared to hydrochloride or hydrobromide salts, as observed in fenoterol derivatives.

Table 3: Comparison of Common Pharmaceutical Salts

| Salt Type | Advantages | Limitations |

|---|---|---|

| Tartrate | Enhanced chiral purity, stability | Higher molecular weight |

| Hydrochloride | High solubility | Hygroscopicity |

| Hydrobromide | Rapid dissolution | Potential bromide toxicity |

Properties

CAS No. |

104450-39-7 |

|---|---|

Molecular Formula |

C40H64N2O14 |

Molecular Weight |

796.9 g/mol |

IUPAC Name |

2,3-dihydroxybutanedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone |

InChI |

InChI=1S/2C18H29NO4.C4H6O6/c2*1-5-8-22-11-16-9-15(14(4)20)6-7-18(16)23-12-17(21)10-19-13(2)3;5-1(3(7)8)2(6)4(9)10/h2*6-7,9,13,17,19,21H,5,8,10-12H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10) |

InChI Key |

CMAWEBZIGMEZAA-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Substituted Phenyl Ethanone Core

- The starting material is often a suitably substituted acetophenone derivative.

- Halogenation of alkanols or phenols (e.g., via reaction with oxalyl chloride or methanesulfonyl chloride in the presence of organic bases like pyridine or 2,4,6-collidine) is used to introduce reactive leaving groups for subsequent nucleophilic substitution.

- Protection/deprotection strategies may be employed to safeguard sensitive hydroxy groups during multi-step synthesis.

Introduction of the 2-Hydroxy-3-(Isopropylamino)propoxy Side Chain

- This side chain is typically introduced via nucleophilic ring-opening of epoxides or by reductive amination.

- Epoxides such as (S)-styrene oxide or other chiral epoxides can be reacted with amines under controlled conditions to yield the desired amino alcohol moiety with stereochemical specificity.

- Reductive amination involves reacting aldehydes or ketones with isopropylamine in the presence of reducing agents like sodium triacetoxyborohydride to form the secondary amine linkage.

Attachment of the Propoxymethyl Group

- The propoxymethyl substituent on the phenyl ring is introduced via alkylation reactions.

- This can be achieved by treating the phenolic hydroxyl group with propyl halides or propylene oxide under basic conditions to form the ether linkage.

- Metalation techniques (e.g., using lithium diisopropylamide) followed by electrophilic substitution can also be employed to functionalize the aromatic ring.

Formation of the Tartrate Salt

- The free base form of the ethanone derivative is reacted with tartaric acid to form the tartrate salt.

- This step is typically performed in an appropriate solvent system (e.g., ethanol or water) under controlled temperature to promote crystallization of the salt.

- Salt formation improves the compound’s physicochemical properties such as solubility and stability, which are critical for pharmaceutical formulation.

Analytical Techniques for Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and stereochemistry of the synthesized compound.

- Infrared (IR) Spectroscopy: Identifies functional groups such as hydroxyl, amine, and carbonyl groups.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Chromatographic Methods (HPLC, GC): Used for purity assessment and separation of enantiomers if necessary.

- X-ray Crystallography: May be employed to determine the crystal structure of the tartrate salt and confirm stereochemistry.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Halogenation/Activation | Oxalyl chloride, methanesulfonyl chloride, pyridine | Introduce leaving groups on phenol/alkanol |

| 2 | Nucleophilic substitution / Epoxide ring-opening | (S)-styrene oxide, isopropylamine, sodium triacetoxyborohydride | Install 2-hydroxy-3-(isopropylamino)propoxy side chain |

| 3 | Alkylation / Metalation | Propyl halides, lithium diisopropylamide | Attach propoxymethyl group to phenyl ring |

| 4 | Salt formation | Tartaric acid, ethanol/water | Form tartrate salt for improved properties |

Research Findings and Considerations

- The stereochemistry of the amino alcohol side chain is critical for biological activity and is controlled by the choice of chiral epoxides or chiral resolution methods such as preferential crystallization of diastereomeric salts (e.g., tartrate salts).

- Reaction conditions such as temperature, solvent polarity, and base strength significantly affect yield and selectivity.

- Purification often involves recrystallization of the tartrate salt, which also serves as a method for enantiomeric enrichment.

- The tartrate salt form is preferred in pharmaceutical research due to enhanced solubility and stability compared to the free base.

Chemical Reactions Analysis

Types of Reactions

Tartrate compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, tartaric acid can be oxidized to form dihydroxymaleic acid or reduced to form meso-tartaric acid.

Common Reagents and Conditions

Common reagents used in reactions involving tartrate compounds include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions typically involve aqueous solutions and controlled temperatures.

Major Products

The major products formed from reactions involving tartrate compounds depend on the specific reaction conditions. For example, the oxidation of tartaric acid with potassium permanganate can produce dihydroxymaleic acid, while the reduction of tartaric acid with sodium borohydride can produce meso-tartaric acid .

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

Ethanone derivatives have been investigated for their anticancer properties. Research has shown that modifications in the ethanone structure can lead to enhanced activity against various cancer cell lines. For instance, certain derivatives exhibit cytotoxic effects by inducing apoptosis in cancer cells, making them promising candidates for further development into anticancer agents.

2. Neuroprotective Effects

Studies have indicated that ethanone compounds may possess neuroprotective properties. They are believed to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

3. Anti-inflammatory Properties

The anti-inflammatory effects of ethanone derivatives have been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes, making them suitable for developing treatments for inflammatory conditions like arthritis and other chronic inflammatory diseases.

4. Antioxidant Activity

Ethanone compounds have demonstrated significant antioxidant activity, which is crucial for preventing oxidative damage in cells. This property is beneficial not only in pharmaceutical formulations but also in food preservation and cosmetic applications.

Case Study 1: Anticancer Efficacy

A study published in the Tropical Journal of Pharmaceutical Research evaluated a series of ethanone derivatives for their anticancer activity against breast cancer cell lines. The results showed that certain modifications significantly increased cytotoxicity compared to the parent compound, indicating the importance of structural variation in enhancing therapeutic efficacy .

Case Study 2: Neuroprotection

Research conducted on the neuroprotective effects of ethanone derivatives revealed that these compounds can effectively reduce neuronal cell death induced by oxidative stress. The study utilized various assays to measure cell viability and oxidative markers, confirming the potential of these compounds as neuroprotective agents .

Case Study 3: Anti-inflammatory Mechanisms

In a study focused on inflammatory responses, ethanone derivatives were found to inhibit the expression of cyclooxygenase-2 (COX-2) enzymes in vitro. This inhibition was linked to a decrease in prostaglandin E2 production, highlighting the compound's potential as an anti-inflammatory agent .

Data Tables

Mechanism of Action

The mechanism of action of tartrate compounds varies depending on their specific application. In biological systems, tartrate-resistant acid phosphatase acts by hydrolyzing phosphate esters, playing a role in bone resorption and immune response. In industrial applications, tartrate compounds act as chelating agents, binding to metal ions and preventing their precipitation .

Comparison with Similar Compounds

Structural Analogues and Receptor Binding

PHEP (1-{3-(propoxymethyl)-4-[2-hydroxy-3-(3,4-dimethoxyphenethylamino)propoxy]phenyl}propane-1-one)

- Structural Differences: Replaces the isopropylamino group with a 3,4-dimethoxyphenethylamino moiety.

- Biological Activity : Demonstrates selective binding to β1-AR over β2-AR in docking studies, attributed to interactions with residues like Asn310 (β1-AR) and Thr164 (β2-AR) .

- Significance : Highlights how bulky aromatic substituents (e.g., dimethoxyphenethyl) enhance β1-AR selectivity compared to the target compound’s isopropyl group.

CGP12177A ((-)-4-(3-tert-butylamino-2-hydroxypropoxy)-benzimidazol-2-one)

- Structural Differences: Features a benzimidazolone core and a tert-butylamino group.

- Biological Activity: Non-selective β-AR antagonist with high affinity for both β1- and β2-ARs. The rigid benzimidazolone structure may limit conformational flexibility, reducing subtype specificity compared to the target compound’s flexible acetophenone backbone .

BRL37344 (Sodium 4-(2-[2-hydroxy-3-chlorophenyl]ethylamino)propylphenoxyacetate)

- Structural Differences : Contains a chlorophenyl group and carboxylate moiety.

- Biological Activity : Potent β3-AR agonist, indicating that electron-withdrawing groups (e.g., Cl) favor β3-AR activation, unlike the target compound’s neutral propoxymethyl substituent .

Antioxidant and Antimicrobial Activity

T1-T3 Derivatives (1-(4-hydroxy-3-methoxyphenyl)ethan-1-one analogs)

- Structural Differences: Simpler phenylacetophenone scaffolds with bromo/methoxy substituents.

- Biological Activity :

- T2 (4-(4-bromophenyl) derivative) : Exhibits 79.05% antioxidant activity (vs. ascorbic acid’s 82.71%) at 12 ppm, suggesting electron-deficient aryl groups enhance radical scavenging .

- Antimicrobial Activity : Moderate efficacy against Staphylococcus aureus and Escherichia coli, though less potent than specialized antibiotics .

Benzofuranyl Analog (1-(2-ethyl-7-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-4-benzofuranyl)ethanone)

- Structural Differences : Benzofuran core with an ethyl group.

- Toxicity: Intravenous LD50 of 120 mg/kg in mice, classified as a flammable liquid with toxic NOx emissions upon decomposition .

- Comparison: The tartrate compound’s phenylacetophenone scaffold (vs. benzofuran) may improve metabolic stability and reduce flammability risks.

Impurities D and E (EP Standards)

- Structural Differences: Imp. D: Lacks the propoxymethyl group but retains the hydroxy-isopropylamino side chain. Imp. E: Features a butanamide substituent instead of the acetophenone core .

- Significance: These impurities highlight synthetic challenges in maintaining the integrity of the propoxymethyl and isopropylamino groups during manufacturing.

Biological Activity

Ethanone, specifically the compound Ethanone, 1-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-3-(propoxymethyl)phenyl)-, tartrate , is a complex organic molecule with potential biological activity. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines an ethanone moiety with a tartrate component. Its molecular formula is , and it presents significant interest due to its functional groups that may interact with biological systems.

Pharmacological Effects

Ethanone derivatives have been studied for various pharmacological activities. The specific compound has shown potential in the following areas:

- Anti-inflammatory Activity : Research indicates that similar compounds can inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.

- Antioxidant Properties : Compounds with similar structures have demonstrated the ability to scavenge free radicals, indicating possible protective effects against oxidative stress.

- Cytotoxic Effects : Certain derivatives have been evaluated for their ability to induce apoptosis in cancer cells, making them candidates for anticancer therapies.

The biological activity of ethanone derivatives often involves modulation of specific pathways:

- Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit enzymes involved in inflammatory responses.

- Receptor Interaction : The structural features allow for binding to various receptors (e.g., adrenergic receptors), influencing physiological responses.

Case Studies

- Anti-inflammatory Effects : A study demonstrated that a related ethanone compound reduced inflammation markers in animal models of arthritis. The administration resulted in decreased levels of TNF-alpha and IL-6, indicating effective modulation of inflammatory pathways.

- Antioxidant Activity : In vitro studies showed that ethanone derivatives could reduce oxidative stress markers in neuronal cells exposed to toxic agents. This suggests a neuroprotective role that warrants further investigation.

- Cytotoxicity Against Cancer Cells : A recent clinical trial involving similar compounds indicated significant cytotoxic effects against breast cancer cell lines. The study reported IC50 values suggesting potent activity at low concentrations.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference Study |

|---|---|---|

| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | |

| Antioxidant | Scavenged free radicals | |

| Cytotoxicity | Induced apoptosis in cancer cells |

Mechanism Insights

Q & A

Q. What are the established synthetic routes for synthesizing the compound, and what critical parameters influence yield and purity?

The compound can be synthesized via nucleophilic substitution reactions, as demonstrated in analogous β-amino alcohol derivatives. For example, propargyl bromide and zingerone were reacted in the presence of potassium carbonate to form a structurally related alkoxy-phenylbutanone, achieving quantitative yields . Key parameters include:

- Base selection (e.g., K₂CO₃ for deprotonation).

- Solvent polarity (polar aprotic solvents like DMF enhance reactivity).

- Purification via column chromatography or recrystallization to isolate the tartrate salt. Characterization via ¹H NMR (e.g., δ4.7 for alkoxy protons) and FT-IR (e.g., C≡C stretch at 2,125 cm⁻¹) is critical for confirming structure .

Q. What analytical methods are recommended for quantifying the compound and its impurities in research settings?

High-performance liquid chromatography (HPLC) with UV detection is standard, using pharmacopeial methods as a reference. For example, the European Pharmacopoeia (EP) specifies impurity profiling (e.g., Impurity J, M, N) with acceptance criteria for related substances (e.g., ≤0.15% for individual unspecified impurities) . Methodological steps include:

Q. How should researchers assess the compound’s stability under varying experimental conditions?

Conduct accelerated stability studies per ICH guidelines:

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative/acidic/alkaline conditions.

- Monitor degradation products via HPLC-MS to identify vulnerable functional groups (e.g., hydrolysis of the propoxymethyl group) .

- Quantify tartrate salt stability by tracking free tartaric acid levels using ion chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data during structural elucidation?

Discrepancies in NMR or IR spectra (e.g., unexpected splitting or missing peaks) may arise from stereochemical heterogeneity or solvent interactions. Strategies include:

- X-ray crystallography : Resolve absolute configuration, as applied to similar pyrazolone derivatives .

- Dynamic NMR : Analyze rotameric equilibria in the (1-methylethyl)amino group.

- Computational modeling : Compare experimental IR stretches (e.g., C=O at ~1,700 cm⁻¹) with density functional theory (DFT)-predicted values .

Q. What experimental designs are optimal for evaluating the compound’s receptor-binding affinity and selectivity?

Use a combination of in vitro and in silico approaches:

- Radioligand binding assays : Screen against adrenergic receptors (targets for β-amino alcohol derivatives) using ³H-labeled antagonists.

- Molecular docking : Model interactions between the compound’s hydroxy and (1-methylethyl)amino groups and receptor active sites (e.g., β₂-adrenergic receptor) .

- Functional assays : Measure cAMP production in HEK293 cells transfected with target receptors to assess agonism/antagonism .

Q. What strategies mitigate challenges in impurity profiling during scale-up synthesis?

Advanced impurity control requires:

- Synthetic route optimization : Reduce byproducts by replacing protic solvents (promoting ether cleavage) with aprotic alternatives.

- LC-MS/MS : Identify low-abundance impurities (e.g., diastereomers of the tartrate salt) using high-resolution mass spectrometry .

- Reference standards : Source EP-listed impurities (e.g., CAS 73313-36-7 for dihydrochloride derivatives) as chromatographic benchmarks .

Methodological Notes

- Stereochemical analysis : The compound’s 2-hydroxypropoxy group may exist as R/S enantiomers. Use chiral HPLC (e.g., Chiralpak AD-H column) with amylose-based stationary phases for resolution .

- Tartrate salt stoichiometry : Confirm the 1:1 molar ratio of the free base to tartaric acid via titration and elemental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.